molecular formula C20H13ClN4O2S2 B15107309 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

Cat. No.: B15107309
M. Wt: 440.9 g/mol
InChI Key: AEZKQMGOCHMWCI-MFOYZWKCSA-N
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Description

2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a quinoxaline moiety, and a chlorobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide typically involves the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with quinoxaline-6-amine under appropriate conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound may interact with DNA, causing damage and triggering cell death pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide
  • 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide
  • 2-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

Uniqueness

The uniqueness of 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorobenzylidene group may enhance its ability to interact with certain molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C20H13ClN4O2S2

Molecular Weight

440.9 g/mol

IUPAC Name

2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide

InChI

InChI=1S/C20H13ClN4O2S2/c21-13-3-1-2-12(8-13)9-17-19(27)25(20(28)29-17)11-18(26)24-14-4-5-15-16(10-14)23-7-6-22-15/h1-10H,11H2,(H,24,26)/b17-9-

InChI Key

AEZKQMGOCHMWCI-MFOYZWKCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3

Origin of Product

United States

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